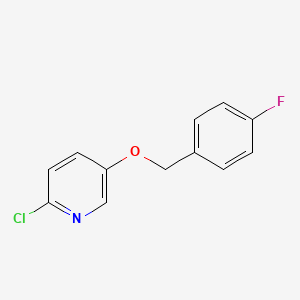

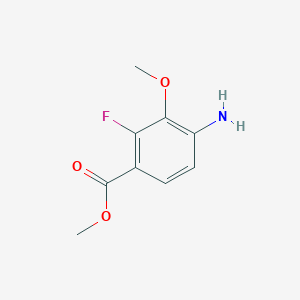

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

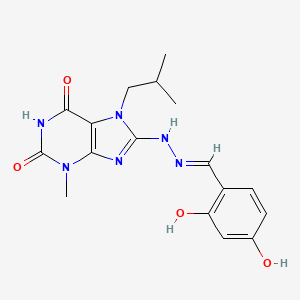

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, also known as CPYCE, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization Techniques

Compounds with structures similar to "1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone" have been synthesized through various methods, including multi-component coupling reactions catalyzed by natural or synthetic catalysts. For instance, Abdelhadi Louroubi et al. (2019) synthesized a new penta-substituted pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This process involved detailed structural studies using spectroscopic techniques such as NMR, FT-IR, and confirmed by single-crystal X-ray diffraction, highlighting the importance of these techniques in characterizing complex organic molecules Louroubi et al., 2019.

Catalytic Behavior and Reactivity

Research into the reactivity and catalytic behavior of related compounds has led to the discovery of their potential in facilitating various chemical reactions. Wen‐Hua Sun et al. (2007) studied the synthesis of complexes bearing quinoxalinyl-iminopyridines and investigated their catalytic behavior towards ethylene reactivity. Such studies reveal the potential of structurally similar compounds in catalysis, particularly in polymerization and oligomerization reactions, which could be pertinent for material science and industrial chemistry Sun et al., 2007.

Antimicrobial Activity

Compounds within the same chemical family have been explored for their antimicrobial properties. Hitesh Dave et al. (2013) synthesized derivatives involving a similar process of reaction with substituted aldehyde to give chalcone derivatives, which upon further reaction, yielded compounds tested for antimicrobial activity against various species. This suggests that compounds like "1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone" could also be explored for their potential antimicrobial activities, contributing to pharmaceutical and medicinal chemistry Dave et al., 2013.

Molecular Properties and Theoretical Studies

Theoretical studies and DFT calculations play a crucial role in predicting the molecular properties of such compounds. For example, M. Bouklah et al. (2012) conducted DFT and quantum chemical calculations to investigate the molecular properties of substituted pyrrolidinones, revealing insights into their electronic properties, HOMO-LUMO energy gaps, and molecular densities. These studies are essential for understanding the reactivity, stability, and potential applications of the compounds in various scientific domains Bouklah et al., 2012.

properties

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-13-4-2-3-5-16(13)23-12-18(22)21-9-7-14(11-21)24-17-6-8-20-10-15(17)19/h2-6,8,10,14H,7,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGOKFIFAJJYPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2960411.png)

![3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2960423.png)

![diethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2960424.png)

![N-(3,4-dichlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2960426.png)